molecular formula C10H10ClNO4S B1455722 2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid CAS No. 1292620-71-3

2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid

Cat. No.: B1455722
CAS No.: 1292620-71-3
M. Wt: 275.71 g/mol
InChI Key: ZBPRAFJGJVWUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C10H10ClNO4S . It has an average mass of 275.709 Da and a monoisotopic mass of 275.001892 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a 2-chloro-4 position and a 1,1-dioxo-1,2-thiazolidin-2-yl group .

Scientific Research Applications

Synthesis and Biological Activities

2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid, as a derivative within the thiazolidinone class, has been explored for its potential in synthesizing biologically active compounds. Studies have demonstrated its utility in creating novel heterocycles with potential biological significance due to the presence of thiazolidinone and benzodioxole moieties, suggesting a pathway for developing new therapeutic agents (Masteloto et al., 2015). Furthermore, derivatives synthesized from 4-thioureidobenzoic acid, undergoing cyclization to form 4-(2-imino-5-oxothiazolidin-3-yl)-benzoic acid, have exhibited antimicrobial activities, hinting at its potential in addressing bacterial infections (Dabholkar & Tripathi, 2011).

Inhibition of Human Protein Kinase CK2

The optimization and synthesis of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, including 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid, have identified potent inhibitors of human protein kinase CK2, marking a significant step towards developing new therapeutic agents targeting this kinase (Chekanov et al., 2014).

Antioxidant and Anti-inflammatory Agents

α-Lipoic acid-based thiazolidinedione derivatives, incorporating the potent antioxidant α-lipoic acid, have been shown to act as activators of peroxisome proliferator-activated receptor gamma (PPARγ) and exhibit significant anti-inflammatory effects. This suggests their potential as both oral and topical agents for treating inflammatory skin diseases (Venkatraman et al., 2004).

Corrosion Inhibition

In the field of engineering and materials science, thiazolidinone derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for steel in acidic environments. This application highlights its potential in extending the lifespan of metal structures and components in industrial settings (Yadav, Sharma, & Kumar, 2015).

Properties

IUPAC Name

2-chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4S/c11-9-6-7(2-3-8(9)10(13)14)12-4-1-5-17(12,15)16/h2-3,6H,1,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPRAFJGJVWUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
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2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
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2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
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2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
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2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
Reactant of Route 6
2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid

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